SL651498 - 205881-86-3

SL651498

Catalog Number: EVT-283567
CAS Number: 205881-86-3
Molecular Formula: C23H20FN3O2
Molecular Weight: 389.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

SL651498 is a novel pyridoindole derivative that acts as a selective agonist at specific subtypes of the γ-Aminobutyric AcidA (GABAA) receptor. [, , , ] GABAA receptors are ligand-gated ion channels found throughout the central nervous system. They mediate the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the brain. SL651498 displays high affinity for GABAA receptors containing α2 and α3 subunits, acting as a full agonist at these sites. [, , ] It also exhibits lower efficacy at GABAA receptors containing α1 and α5 subunits, acting as a partial agonist at these receptors. [, , ] This subtype selectivity differentiates SL651498 from traditional benzodiazepines, which act as non-selective agonists at GABAA receptors.

Synthesis Analysis

A practical synthesis route for SL651498 and its analogues involves a palladium-catalyzed intramolecular amination. [] The synthesis starts with the preparation of 3-amino-4-(2-bromophenyl)-2-pyridones. This is achieved through a conjugate addition reaction of diethyl 2-aminomalonate to alkynyl imines. Subsequent palladium-catalyzed intramolecular amination of these intermediates yields the desired 2,3-disubstituted 4-ethoxycarbonyl-β-carbolin-1-ones, including SL651498. []

Mechanism of Action

SL651498 exerts its effects by selectively binding to and activating specific subtypes of the GABAA receptor. [, , ] It displays high intrinsic efficacy at GABAA receptors containing α2 and α3 subunits, meaning it effectively activates these receptors. [, ] This activation enhances the inhibitory effects of GABA at these specific subtypes. [, ] Conversely, SL651498 exhibits lower efficacy at GABAA receptors containing α1 and α5 subunits, resulting in weaker activation of these subtypes. [, ] This selective activation profile is believed to underlie its unique pharmacological profile compared to traditional benzodiazepines.

Applications
  • Anxiolytic-like Effects: SL651498 demonstrates anxiolytic-like activity in animal models of anxiety, suggesting potential for treating anxiety disorders. [, , , , ] Its ability to reduce anxiety-like behaviors with minimal sedative effects at effective doses highlights its potential advantages over traditional benzodiazepines. [, , ]
  • Muscle Relaxation: Research indicates SL651498 can induce muscle relaxation, supporting its potential therapeutic use in conditions characterized by muscle spasms. [, ]
  • Drug Discrimination: Studies utilizing drug discrimination paradigms, which assess the subjective effects of drugs, demonstrate that SL651498 partially substitutes for the discriminative stimulus effects of the benzodiazepine triazolam. [, ] This suggests SL651498 produces some subjective effects similar to traditional benzodiazepines, but its unique profile with reduced efficacy at α1-containing GABAA receptors may contribute to a potentially more favorable side effect profile. [, ]
  • GABAA Receptor Subtype Research: The selective nature of SL651498 makes it a valuable pharmacological tool in dissecting the specific roles of α2- and α3-containing GABAA receptors in various physiological and behavioral processes. [, , ] For instance, studies using SL651498 have provided evidence supporting the involvement of α2-containing GABAA receptors in mediating anxiolytic effects. [, , ]

Diazepam

Relevance: Diazepam serves as a key reference compound in many of the studies to compare and contrast the pharmacological profile of SL651498. While both compounds exhibit anxiolytic-like effects, SL651498 demonstrates a more favorable profile with reduced sedative, ataxic, and dependence liabilities compared to diazepam [, , , , , ]. This suggests that SL651498’s subtype selectivity for α2/α3-containing GABAA receptors may contribute to its improved side effect profile compared to non-selective benzodiazepines like diazepam.

Zolpidem

Relevance: Zolpidem is frequently used in the studies to investigate the role of α1-containing GABAA receptors in mediating specific behavioral effects of benzodiazepine site agonists. Unlike zolpidem, which exhibits selectivity for the α1 subtype, SL651498 displays functional selectivity for α2- and α3-containing GABAA receptors, with lower efficacy at α1 and α5 subtypes [, , , , ]. This difference in subtype selectivity is thought to contribute to SL651498's reduced sedative and motor-impairing effects compared to zolpidem.

CL218,872

Relevance: Similar to zolpidem, CL218,872 serves as a pharmacological tool to probe the involvement of α1-containing GABAA receptors in mediating the effects of benzodiazepine site ligands []. Its distinct selectivity profile compared to SL651498 highlights the potential benefits of targeting non-α1 subtypes, particularly α2 and α3, for achieving anxiolysis with fewer sedative side effects.

Bretazenil

Relevance: Bretazenil is often included in studies to compare the profile of novel anxiolytics, including SL651498, with existing partial agonists [, ]. Despite demonstrating a safer profile compared to full agonists, bretazenil’s clinical use has been limited due to its modest efficacy and mixed clinical results. SL651498, with its distinct subtype selectivity, offers a potential alternative approach to achieving anxiolysis with a favorable side effect profile.

L-838,417

Relevance: L-838,417 is a valuable research tool for dissecting the contribution of different GABAA receptor subtypes to the overall effects of benzodiazepine site ligands [, , ]. Both L-838,417 and SL651498 exemplify the concept of targeting specific GABAA receptor subtypes for therapeutic advantage, aiming to achieve anxiolysis without the drawbacks associated with non-selective benzodiazepines.

Ocinaplon

Relevance: Ocinaplon represents a novel class of anxiolytics being developed as potential alternatives to benzodiazepines []. Comparing the pharmacological profile of ocinaplon with subtype-selective compounds like SL651498 may provide insights into the optimal GABAA receptor subtype profile for achieving anxiolysis with minimal side effects.

β-CCT (β-Carboline-3-Carboxylate-t-Butyl Ester)

Relevance: β-CCT is employed in studies to block the effects mediated by α1-containing GABAA receptors, helping to delineate the contribution of other subtypes, such as α2 and α3 [, ]. Its use in conjunction with SL651498 aids in confirming the subtype selectivity of SL651498 and understanding its pharmacological profile.

FG-7142 (N-Methyl-β-Carboline-3-Carboxamide)

Relevance: FG-7142 is employed in studies to precipitate withdrawal symptoms in animals chronically treated with GABAA receptor modulators, providing insights into their dependence liability [, ]. Findings from these studies suggest that subtype-selective compounds like SL651498 may have a reduced propensity to induce physical dependence compared to non-selective benzodiazepines.

Flumazenil

Relevance: Flumazenil is often used in research to confirm that the observed effects of a test compound are mediated specifically through the benzodiazepine binding site of GABAA receptors []. Its use in studies involving SL651498 helps validate that the pharmacological actions of SL651498 are indeed mediated through its interaction with GABAA receptors.

Properties

CAS Number

205881-86-3

Product Name

Pyrrolidine, 1-((6-fluoro-2,9-dihydro-9-methyl-1-oxo-2-phenyl-1H-pyrido(3,4-b)indol-4-yl)carbonyl)-

IUPAC Name

6-fluoro-9-methyl-2-phenyl-4-(pyrrolidine-1-carbonyl)pyrido[3,4-b]indol-1-one

Molecular Formula

C23H20FN3O2

Molecular Weight

389.4 g/mol

InChI

InChI=1S/C23H20FN3O2/c1-25-19-10-9-15(24)13-17(19)20-18(22(28)26-11-5-6-12-26)14-27(23(29)21(20)25)16-7-3-2-4-8-16/h2-4,7-10,13-14H,5-6,11-12H2,1H3

InChI Key

QQWHWWDIFGNCLV-UHFFFAOYSA-N

SMILES

CN1C2=C(C=C(C=C2)F)C3=C1C(=O)N(C=C3C(=O)N4CCCC4)C5=CC=CC=C5

Solubility

Soluble in DMSO

Synonyms

6-fluoro-9-methyl-2-phenyl-4-(pyrrolidin-1-yl-carbonyl)-2,9-dihydro-1H-pyrido(3,4-b)indol-1-one
SL65.1498
SL651498

Canonical SMILES

CN1C2=C(C=C(C=C2)F)C3=C1C(=O)N(C=C3C(=O)N4CCCC4)C5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.